molecular formula C7H5BrN2O B582201 6-bromo-1H-indazol-5-ol CAS No. 1206800-18-1

6-bromo-1H-indazol-5-ol

Número de catálogo: B582201
Número CAS: 1206800-18-1
Peso molecular: 213.034
Clave InChI: ZKVBYEQUNGMVQI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. The presence of a bromine atom at the 6th position and a hydroxyl group at the 5th position makes this compound a unique and interesting compound for various scientific applications.

Mecanismo De Acción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-indazol-5-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, followed by cyclization under specific conditions . Another approach involves the use of ortho-hydroxybenzaldehyde and hydrazine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization process .

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromo-1H-indazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted indazole derivatives.

Comparación Con Compuestos Similares

Uniqueness: 6-Bromo-1H-indazol-5-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Actividad Biológica

6-Bromo-1H-indazol-5-ol is a heterocyclic compound belonging to the indazole family, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 6th position and a hydroxyl group at the 5th position of the indazole ring. Its molecular formula is C7H5BrN2OC_7H_5BrN_2O, and it exhibits unique chemical properties that contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in critical cellular pathways, particularly those related to cancer cell proliferation.
  • Apoptosis Induction : Research indicates that it can induce apoptosis in cancer cells by modulating the expression of proteins involved in cell survival and death, such as Bcl-2 and Bax. For instance, studies have demonstrated that treatment with this compound leads to a decrease in Bcl-2 levels and an increase in Bax levels, promoting apoptosis in K562 leukemia cells .
  • Cell Cycle Arrest : The compound has also been observed to cause cell cycle arrest at the G0/G1 phase, further inhibiting cancer cell growth .

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound:

  • In Vitro Studies : In a study involving K562 cells, the compound exhibited an IC50 value of 5.15 µM, indicating significant cytotoxicity against these cancer cells while showing selectivity towards normal cells (IC50 = 33.2 µM) .
Cell LineIC50 (µM)Selectivity
K5625.15High
HEK-29333.2Low

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. Indazole derivatives, including this compound, have been found to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial targets effectively, making it a candidate for further exploration in antimicrobial drug development.

Case Studies and Research Findings

Several case studies have illustrated the potential applications of this compound:

  • Antitumor Efficacy : A study reported that treatment with this compound significantly increased apoptosis rates in K562 cells when treated with concentrations ranging from 10 to 14 µM over 48 hours . The total apoptosis rates observed were:
    • 10 µM: 9.64%
    • 12 µM: 16.59%
    • 14 µM: 37.72%
  • Mechanistic Insights : Further investigations using Western blot analysis revealed that treatment resulted in upregulation of p53 protein levels while downregulating MDM2 expression, disrupting the p53-MDM2 interaction crucial for tumor suppression .

Propiedades

IUPAC Name

6-bromo-1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVBYEQUNGMVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731131
Record name 6-Bromo-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206800-18-1
Record name 6-Bromo-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-1H-INDAZOL-5-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-5-methoxy-1H-indazole (60 g, 0.265 mol) in DCM (1300 mL) is added a solution of BBr3 (105 g, 0.42 mol) in DCM (200 mL) at 0° C. The reaction mixture is warmed to RT and stirred overnight. Then the reaction solution is quenched with MeOH at 0° C. The solvent is removed in vacuo and the residue is neutralized with NaHCO3 solid. The mixture is partitioned by water (1500 mL) and EtOAc (1500 mL). The aqueous layer is extracted with EtOAc (1500 mL) two times. The combined organic layers are dried and concentrated to give crude product, which is purified by silica gel column chromatography (PE:THF=2:1) to give the desired product (42.5 g, 75% yield). MS (m/z): 215.0 (M+H).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
1300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
75%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.